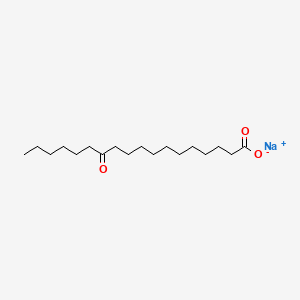
N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines the properties of biotin with a sulfothioacetamide group. This compound is often used in biochemical and molecular biology research due to its ability to bind to avidin or streptavidin with high affinity, making it useful in various labeling and detection applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotin Activation: Biotin is first activated by converting it into a reactive ester, such as biotin-N-hydroxysuccinimide (biotin-NHS).
Thioacetamide Introduction: The activated biotin is then reacted with 2-aminoethylthioacetamide under controlled conditions to form the intermediate N-(2-Aminoethyl)-N’-(2-thioacetamid)biotinamide.
Sulfonation: The intermediate is further sulfonated using a sulfonating agent like sodium sulfite to introduce the sulfo group, resulting in the final product, N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfothioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo group back to a thiol group under specific conditions.
Substitution: The amino and sulfothioacetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Functionalized biotin derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins, peptides, and other molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin affinity systems.
Medicine: Employed in diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
Industry: Utilized in the development of biosensors and other analytical devices.
Mécanisme D'action
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding is highly specific and strong, making it ideal for use in various detection and purification techniques. The sulfothioacetamide group can also participate in additional interactions, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Biotin-Avidin/Streptavidin Interaction: The primary pathway involves the binding of biotin to avidin or streptavidin, which is utilized in many biochemical assays.
Thiol-Sulfo Interactions: The sulfothioacetamide group can form disulfide bonds or other interactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Biotin-NHS: A commonly used biotinylation reagent.
Biotin-PEG: Biotinylated polyethylene glycol used for increasing solubility and reducing non-specific binding.
Biotin-HPDP: A biotinylation reagent with a cleavable disulfide bond.
Uniqueness: N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities, providing both high-affinity binding to avidin/streptavidin and additional reactivity through the sulfothioacetamide group. This dual functionality makes it particularly useful in complex biochemical applications where multiple interactions are required.
Propriétés
Numéro CAS |
1330264-29-3 |
|---|---|
Formule moléculaire |
C14H23N4NaO6S3 |
Poids moléculaire |
462.53 |
Nom IUPAC |
sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
Clé InChI |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
SMILES |
C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+] |
Synonymes |
TS Biotin Ethylenediamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)




